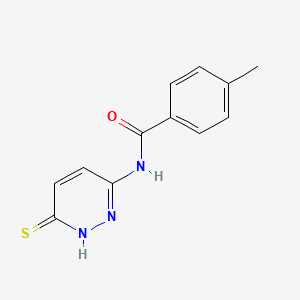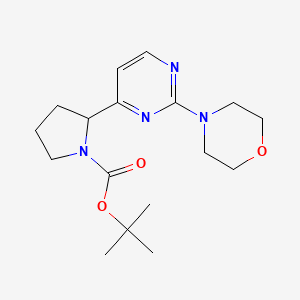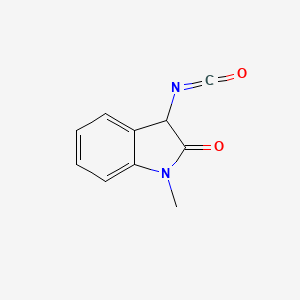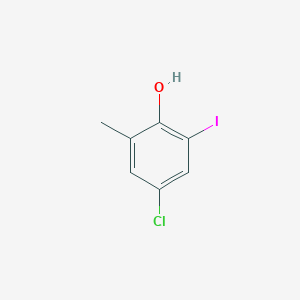![molecular formula C12H15ClN2O B1463754 2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide CAS No. 1311316-78-5](/img/structure/B1463754.png)
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
Übersicht
Beschreibung
“2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
Research on compounds structurally related to 2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide has explored their unique chemical properties and potential applications. For example, the study of 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide revealed insights into the molecular structure and intramolecular interactions. The compound demonstrates significant hydrogen bonding and conjugation effects, which could be leveraged in designing molecules with specific biological activities (Helliwell et al., 2011).
Antiallergic Potential
Another important area of research involves the synthesis of novel acetamide derivatives as antiallergic agents. For instance, new N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared, showcasing the antiallergic properties of these compounds. This research indicates that specific substitutions on the indole ring can significantly enhance antiallergic potency, pointing towards potential therapeutic applications (Menciu et al., 1999).
Metabolic Pathway Insights
Studies on the metabolism of chloroacetamide herbicides and their analogues in human and rat liver microsomes have shed light on their metabolic pathways. This research is crucial for understanding the potential environmental and health impacts of these compounds, as well as their behavior in biological systems (Coleman et al., 2000).
Synthetic Methodologies
Advancements in synthetic methodologies for indole derivatives, including 2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide, have been explored. For example, the development of novel melatonin analogues from dimers of azaindole and indole showcases the versatility of palladium-catalyzed reactions in creating complex and biologically relevant molecules (Guillard et al., 2003).
Biological Activities and Drug Development
Research on the synthesis, characterization, and evaluation of novel imines and thiazolidinones from chloroacetamide derivatives has highlighted their antimicrobial potential. This indicates a broad spectrum of biological activities that could be exploited in drug development, particularly in combating resistant microbial strains (Fuloria et al., 2009).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide”, being an indole derivative, may also hold potential for future research and therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHHDDCCDCZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



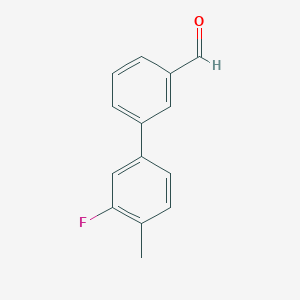
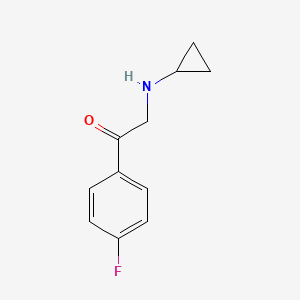
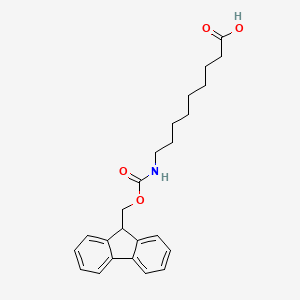
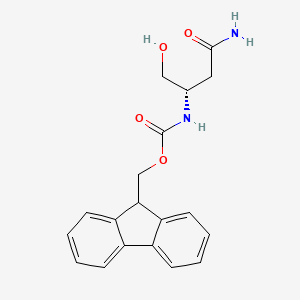
![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)
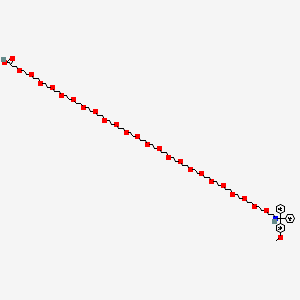

![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)
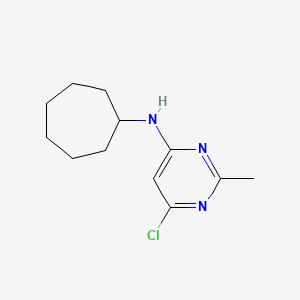
![1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463690.png)
